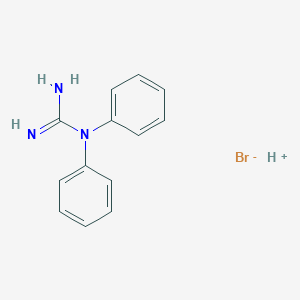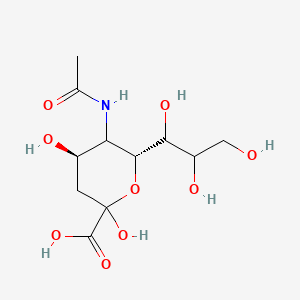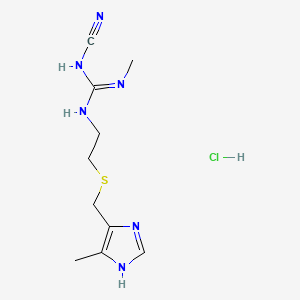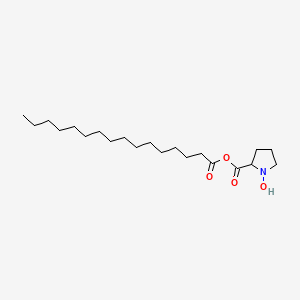![molecular formula C20H13N2NaO4S B7908394 sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B7908394.png)
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate” is known as (S)-3-hydroxybutanoyl-CoA. It is a significant intermediate in various metabolic pathways, particularly in the metabolism of fatty acids and the synthesis of ketone bodies. This compound plays a crucial role in energy production and storage within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-hydroxybutanoyl-CoA typically involves enzymatic processes. One common method is the enzymatic reduction of acetoacetyl-CoA by the enzyme 3-hydroxybutyryl-CoA dehydrogenase. This reaction requires the presence of nicotinamide adenine dinucleotide (NADH) as a cofactor and occurs under physiological conditions.
Industrial Production Methods
Industrial production of (S)-3-hydroxybutanoyl-CoA is generally achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes to convert substrates like glucose or fatty acids into (S)-3-hydroxybutanoyl-CoA efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-hydroxybutanoyl-CoA undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to acetoacetyl-CoA by the enzyme 3-hydroxybutyryl-CoA dehydrogenase.
Reduction: It can be reduced to butyryl-CoA by the enzyme butyryl-CoA dehydrogenase.
Condensation: It can participate in condensation reactions to form larger molecules like polyhydroxyalkanoates.
Common Reagents and Conditions
Oxidation: Requires the enzyme 3-hydroxybutyryl-CoA dehydrogenase and nicotinamide adenine dinucleotide (NAD+).
Reduction: Requires the enzyme butyryl-CoA dehydrogenase and nicotinamide adenine dinucleotide (NADH).
Condensation: Requires specific enzymes like polyhydroxyalkanoate synthase.
Major Products Formed
Oxidation: Acetoacetyl-CoA
Reduction: Butyryl-CoA
Condensation: Polyhydroxyalkanoates
Aplicaciones Científicas De Investigación
(S)-3-hydroxybutanoyl-CoA has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biopolymers and bio-based materials.
Biology: It plays a vital role in studying metabolic pathways and energy production in cells.
Medicine: It is investigated for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Industry: It is used in the production of biodegradable plastics and other sustainable materials.
Mecanismo De Acción
The mechanism of action of (S)-3-hydroxybutanoyl-CoA involves its role as an intermediate in metabolic pathways. It is primarily involved in the beta-oxidation of fatty acids and the synthesis of ketone bodies. The compound interacts with various enzymes, including 3-hydroxybutyryl-CoA dehydrogenase and butyryl-CoA dehydrogenase, to facilitate these metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Acetoacetyl-CoA
- Butyryl-CoA
- Acetyl-CoA
Uniqueness
(S)-3-hydroxybutanoyl-CoA is unique due to its specific role in both the synthesis and degradation of fatty acids. Unlike acetoacetyl-CoA and acetyl-CoA, which are primarily involved in energy production, (S)-3-hydroxybutanoyl-CoA also plays a significant role in the synthesis of biopolymers, making it a versatile compound in both biological and industrial contexts.
Propiedades
IUPAC Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17;/h1-12,23H,(H,24,25,26);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQSRCLLIPAEE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N2NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B7908311.png)

![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7908316.png)

![but-2-enedioic acid;[(1S,2R,3S,4S,6R,7S,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B7908333.png)
![2,3-dihydroxybutanedioic acid;(11E,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde](/img/structure/B7908336.png)



![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate](/img/structure/B7908363.png)
![[1-[4-(2-cyanophenyl)phenyl]-3-ethoxypropan-2-yl] 1H-benzimidazole-4-carboxylate](/img/structure/B7908372.png)
![rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B7908376.png)
![methyl-[(1S,4R)-2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B7908380.png)
![1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene](/img/structure/B7908382.png)
